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3-((Cyclopropylmethyl)amino)phenol

Catalog No.
S15504747
CAS No.
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((Cyclopropylmethyl)amino)phenol

Product Name

3-((Cyclopropylmethyl)amino)phenol

IUPAC Name

3-(cyclopropylmethylamino)phenol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c12-10-3-1-2-9(6-10)11-7-8-4-5-8/h1-3,6,8,11-12H,4-5,7H2

InChI Key

UVQUYVDKILAKJH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=CC=C2)O

3-((Cyclopropylmethyl)amino)phenol, also known as 3-amino-2-(cyclopropylmethyl)phenol, is an organic compound characterized by its aromatic amine and phenolic structure. Its molecular formula is C10H13NOC_{10}H_{13}NO, with a molecular weight of approximately 163.22 g/mol. The compound features a cyclopropylmethyl group attached to the amino group at the meta position of the phenol ring, contributing to its unique chemical properties and biological activities .

, including:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, often using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to yield amine derivatives, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino or phenolic groups can participate in nucleophilic substitution reactions, typically facilitated by strong bases like sodium hydride or sodium amide.

Major Products Formed

  • From Oxidation: Quinones or oxidized derivatives.
  • From Reduction: Various amine derivatives.
  • From Substitution: Substituted phenolic or amino derivatives.

The biological activity of 3-((Cyclopropylmethyl)amino)phenol is primarily attributed to its ability to interact with various biological targets through its amino and phenolic groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and receptors. Preliminary studies suggest potential applications in pharmacology, particularly in developing therapeutic agents due to its unique structural features.

Several synthetic routes have been developed for producing 3-((Cyclopropylmethyl)amino)phenol:

  • Nucleophilic Aromatic Substitution: A common method involves the nucleophilic substitution of 2-(cyclopropylmethyl)phenol with an amino group. This reaction typically requires strong bases such as sodium hydride or sodium amide to facilitate the substitution.
  • Industrial Production: For large-scale synthesis, optimized conditions are employed to maximize yield and purity, often involving purification techniques like recrystallization or chromatography.

3-((Cyclopropylmethyl)amino)phenol has several notable applications:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a precursor for developing new drugs targeting specific diseases.
  • Dyes and Pigments: The compound can be utilized in synthesizing dyes, particularly fluorescent dyes used in various applications including biological imaging .
  • Chemical Intermediates: It may act as an intermediate in producing other complex organic compounds used in research and industrial applications.

Research into the interaction of 3-((Cyclopropylmethyl)amino)phenol with various biomolecules is ongoing. Its ability to form hydrogen bonds and coordinate with metal ions suggests it could interact with enzymes and receptors, potentially modulating their activity. These interactions are crucial for understanding its pharmacological potential and mechanisms of action.

Several compounds share structural similarities with 3-((Cyclopropylmethyl)amino)phenol. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
2-AminophenolLacks cyclopropylmethyl groupSimple aromatic amine without additional complexity
3-AminophenolSimilar structure but lacks cyclopropylmethyl groupMeta-positioned amino group
4-Amino-2-(cyclopropylmethyl)phenolAmino group at a different positionDifferent reactivity due to positional variation

Uniqueness

The uniqueness of 3-((Cyclopropylmethyl)amino)phenol lies in the combination of both amino and cyclopropylmethyl groups on the phenolic ring. This specific arrangement imparts distinct chemical and physical properties that differentiate it from similar compounds, enhancing its potential utility in research and industry .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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